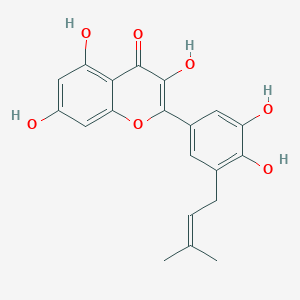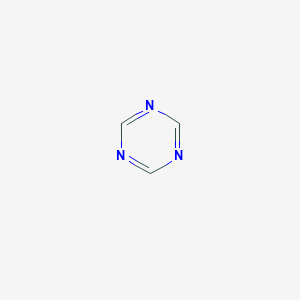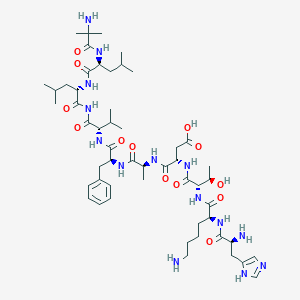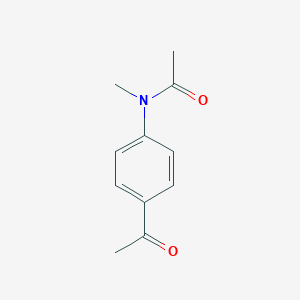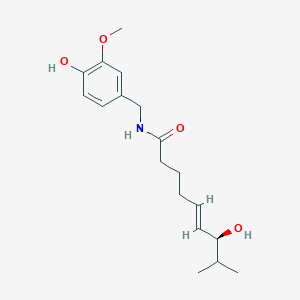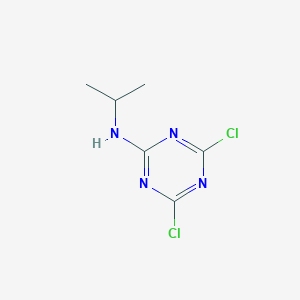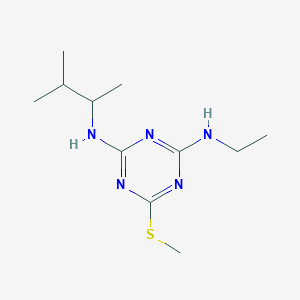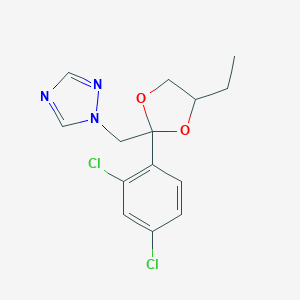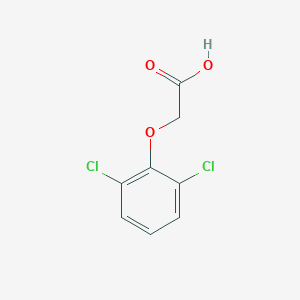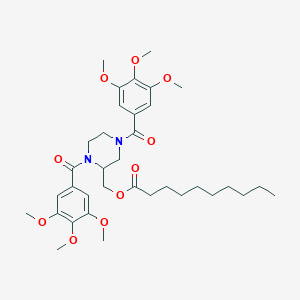
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate, also known as BPTMD, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTMD is a piperazine derivative that is structurally similar to other compounds that have been shown to have biological activity.
作用机制
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate is not fully understood. However, it has been suggested that (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate can inhibit the growth of cancer cells and induce apoptosis. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have anti-inflammatory and anti-oxidant properties, which could have implications for the treatment of other diseases.
实验室实验的优点和局限性
One of the main advantages of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate is its potential as a therapeutic agent for the treatment of cancer and other diseases. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have low toxicity, which is important for the development of new drugs. However, there are also limitations to the use of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate in lab experiments. One limitation is the lack of understanding of its mechanism of action. In addition, more research is needed to determine the optimal dosage and administration of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate.
未来方向
There are several future directions for research on (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate. One area of research is to further investigate its mechanism of action. In addition, more studies are needed to determine the optimal dosage and administration of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate. Further research is also needed to investigate the potential of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate as a therapeutic agent for the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, more studies are needed to investigate the potential of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate in combination with other drugs for the treatment of cancer.
合成方法
The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride and decanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography. The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been reported in several scientific journals, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have potential applications in scientific research. One of the main areas of research is in the field of cancer. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have anti-inflammatory and anti-oxidant properties, which could have implications for the treatment of other diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
129229-92-1 |
|---|---|
产品名称 |
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate |
分子式 |
C35H50N2O10 |
分子量 |
658.8 g/mol |
IUPAC 名称 |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl decanoate |
InChI |
InChI=1S/C35H50N2O10/c1-8-9-10-11-12-13-14-15-31(38)47-23-26-22-36(34(39)24-18-27(41-2)32(45-6)28(19-24)42-3)16-17-37(26)35(40)25-20-29(43-4)33(46-7)30(21-25)44-5/h18-21,26H,8-17,22-23H2,1-7H3 |
InChI 键 |
OYHTTZDJDLVHDP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
规范 SMILES |
CCCCCCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
同义词 |
Decanoic acid, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



